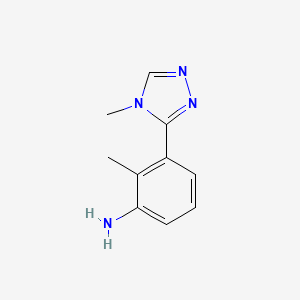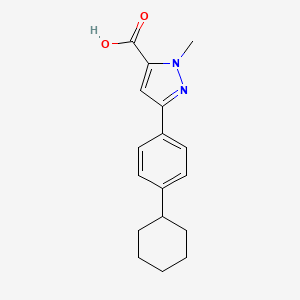
6-甲基-2,3-双-(三氟甲基)吡啶
描述
6-Methyl-2,3-bis-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C8H5F6N . It is a solid substance and is used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives, including 6-Methyl-2,3-bis-(trifluoromethyl)pyridine, have been extensively studied . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular weight of 6-Methyl-2,3-bis-(trifluoromethyl)pyridine is 229.12 . The InChI key is TVSKSASIHFEAQQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
6-Methyl-2,3-bis-(trifluoromethyl)pyridine is a solid substance . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of TFMP derivatives .科学研究应用
合成和化学反应
- 6-甲基-2,3-双-(三氟甲基)吡啶用于对吡啶衍生物进行直接甲基化或三氟乙基化。这个过程产生高质量的盐并有助于创建室温离子液体(RTILs)(Zhang, Martin, & Desmarteau, 2003)。
有机氟化合物
- 它有助于研究有机氟化合物。例如,它的光解导致稳定的1,4-键合Dewar吡啶衍生物的形成,这在研究金属离子催化和络合物形成中很重要(Kobayashi et al., 1976)。
超分子化学
- 它作为合成吡啶基配体的构建块,在超分子化学中起着重要作用。这些配体对于创建复杂的分子结构至关重要,并在材料科学和纳米技术中有应用(Schubert & Eschbaumer, 1999)。
催化和聚合
- 这种化合物在催化过程中至关重要,例如烯烃异构化-氢硼化反应。这涉及使用双(亚胺)吡啶钴配合物,在有机合成和工业化学中具有重要意义(Obligacion & Chirik, 2013)。
- 它还用于开发用于烯烃寡聚/聚合的钴和铁配合物,提高了活性和催化剂稳定性的性能(Tellmann, Gibson, White, & Williams, 2005)。
材料科学
- 这种化合物有助于合成新型氟化聚酰亚胺,这对于创造具有低吸水率和高热稳定性的材料至关重要。这些性质在电子和航空航天工业中非常有价值(Madhra, Salunke, Banerjee, & Prabha, 2002)。
安全和危害
未来方向
作用机制
Target of Action
Trifluoromethylpyridine derivatives, a class to which this compound belongs, are known to be key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Mode of Action
Molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to play a significant role in the development of agrochemical and pharmaceutical compounds, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
As a derivative of trifluoromethylpyridine, it is likely to share some of the distinctive physical-chemical properties observed in this class of compounds .
生化分析
Biochemical Properties
6-Methyl-2,3-bis-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The presence of trifluoromethyl groups in its structure enhances its reactivity and binding affinity with specific biomolecules . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activities and altering metabolic processes .
Cellular Effects
The effects of 6-Methyl-2,3-bis-(trifluoromethyl)pyridine on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism . It has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, 6-Methyl-2,3-bis-(trifluoromethyl)pyridine can alter gene expression patterns by interacting with transcription factors and other regulatory proteins . These changes can lead to variations in cellular metabolism, impacting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 6-Methyl-2,3-bis-(trifluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules . The trifluoromethyl groups in its structure enhance its binding affinity to target proteins and enzymes . This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activities . Additionally, 6-Methyl-2,3-bis-(trifluoromethyl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-2,3-bis-(trifluoromethyl)pyridine can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 6-Methyl-2,3-bis-(trifluoromethyl)pyridine has been observed to cause persistent changes in cellular functions, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 6-Methyl-2,3-bis-(trifluoromethyl)pyridine vary with different dosages in animal models . At low doses, this compound may exhibit minimal toxicity and exert specific biochemical effects . At higher doses, it can cause toxic or adverse effects, including disruptions in metabolic processes and cellular functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
6-Methyl-2,3-bis-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux and alter metabolite levels by modulating the activity of key enzymes . For example, it may inhibit or activate enzymes involved in the biosynthesis and degradation of specific metabolites, leading to changes in their concentrations .
Transport and Distribution
Within cells and tissues, 6-Methyl-2,3-bis-(trifluoromethyl)pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments . The compound’s distribution can influence its biochemical effects, as its concentration in different cellular regions may vary .
Subcellular Localization
The subcellular localization of 6-Methyl-2,3-bis-(trifluoromethyl)pyridine is crucial for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
6-methyl-2,3-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N/c1-4-2-3-5(7(9,10)11)6(15-4)8(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSKSASIHFEAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



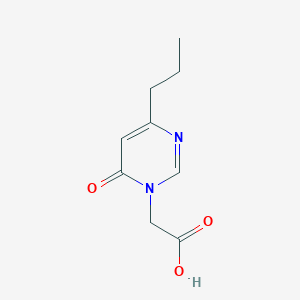
![Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate](/img/structure/B1415103.png)
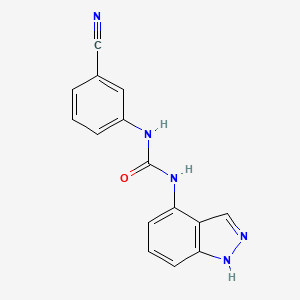
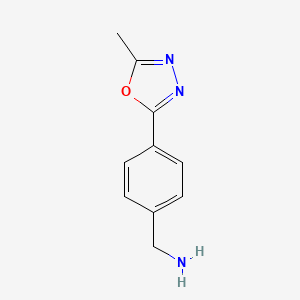



![3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester](/img/structure/B1415112.png)
